molecular formula C27H22F3N5O B12643743 BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-

BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-

Cat. No.: B12643743
M. Wt: 489.5 g/mol
InChI Key: QAODBFCNSMZUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- typically involves multi-step organic reactionsThe final step involves the incorporation of the trifluoromethyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as catalytic hydrogenation, high-performance liquid chromatography (HPLC) for purification, and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

Scientific Research Applications

BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(2-pyridyl)benzamide
  • Other imidazo[1,5-a]pyrazine derivatives

Uniqueness

BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- stands out due to its unique trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H22F3N5O

Molecular Weight

489.5 g/mol

IUPAC Name

N-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C27H22F3N5O/c1-15(2)25-34-22(23-24(31)32-12-13-35(23)25)20-10-11-21(19-9-4-3-8-18(19)20)33-26(36)16-6-5-7-17(14-16)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H,33,36)

InChI Key

QAODBFCNSMZUEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.